2-Iodo-1,4-bis(trifluoromethyl)benzene

Description

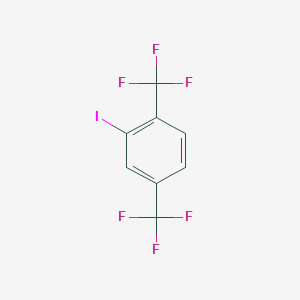

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSSTAYSWOBTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381267 | |

| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-92-7 | |

| Record name | 2-Iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-1,4-bis(trifluoromethyl)benzene

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS No. 328-92-7), a critical fluorinated building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the prevalent synthetic methodologies, the underlying chemical principles, and the practical considerations necessary for successful execution.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate. Its structural features—a benzene ring substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups and a strategically positioned iodine atom—make it a versatile precursor for creating complex molecules. The CF₃ groups are known to enhance key properties in pharmaceuticals, such as metabolic stability, lipophilicity, and bioavailability.[1] In materials science, these groups impart thermal stability and unique electronic characteristics.[2] The iodine atom serves as a reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

The most reliable and widely employed route to this compound is through the diazotization of 2-Amino-1,4-bis(trifluoromethyl)benzene, followed by a Sandmeyer-type reaction. This approach offers excellent regioselectivity, which is difficult to achieve through direct halogenation of 1,4-bis(trifluoromethyl)benzene.

Core Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[4][5] This transformation is particularly useful for synthesizing aryl halides.[1][4] The overall process is a two-step sequence:

-

Diazotization: The primary aromatic amine, 2-Amino-1,4-bis(trifluoromethyl)benzene, is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.

-

Iodide Displacement: The diazonium salt is then reacted with an iodide source, most commonly potassium iodide (KI). This step displaces the diazonium group (N₂) with an iodine atom to yield the target product. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination step often proceeds efficiently without a catalyst.[6]

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by an electron transfer that leads to the formation of an aryl radical and the loss of nitrogen gas.[1][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the synthesis. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Reagents and Materials

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Typical Quantity (for 10 mmol scale) | Notes |

| 2-Amino-1,4-bis(trifluoromethyl)benzene | 368-61-6 | 229.12 | 2.29 g (10 mmol) | Starting material. |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | ~10 mL | Corrosive. Handle with extreme care. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (11 mmol, 1.1 eq) | Toxic and oxidizing. |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 2.49 g (15 mmol, 1.5 eq) | |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~150 mL | Flammable solvent for extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | N/A | N/A | As needed | For neutralization. |

| 10% Sodium Thiosulfate (Na₂S₂O₃) soln | N/A | N/A | As needed | To quench excess iodine. |

| Brine (Saturated NaCl soln) | N/A | N/A | As needed | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Step-by-Step Procedure

Part A: Diazotization

-

Acidic Solution Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (5 mL) to deionized water (15 mL) while cooling in an ice-water bath. Causality: This exothermic dilution must be done carefully by adding acid to water to dissipate heat safely. The acidic medium is essential for forming nitrous acid in situ and stabilizing the resulting diazonium salt.

-

Dissolving the Aniline: To the cooled acid solution, add 2-Amino-1,4-bis(trifluoromethyl)benzene (2.29 g, 10 mmol) portion-wise with stirring. Stir until a clear solution or a fine suspension is obtained. Cool the mixture to 0–5 °C using an ice-salt bath. Causality: Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

-

Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL) in a separate beaker. Add this solution dropwise to the aniline mixture via the dropping funnel over 20-30 minutes. Ensure the internal temperature is strictly maintained below 5 °C. Causality: Slow, controlled addition of NaNO₂ prevents a rapid, exothermic reaction and localized warming, which would lead to decomposition of the diazonium salt and reduced yield.

-

Stirring: After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Iodide Displacement (Sandmeyer-Type Reaction)

-

Iodide Solution Preparation: In a separate 250 mL beaker, dissolve potassium iodide (2.49 g, 15 mmol) in deionized water (20 mL). Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. This addition should be done carefully, as vigorous evolution of nitrogen gas (N₂) will occur. Causality: The addition of the diazonium salt to the iodide solution (rather than the reverse) maintains a high concentration of the nucleophile (I⁻), promoting the desired substitution reaction over side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours until the evolution of gas ceases completely. The mixture will likely turn dark due to the formation of the product and potentially some elemental iodine (I₂).

Part C: Work-up and Purification

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts. Causality: The organic product is more soluble in diethyl ether than in the aqueous reaction mixture, allowing for its separation.

-

Washing: Wash the combined organic layer sequentially with:

-

10% sodium thiosulfate solution (~30 mL) until the organic layer is no longer dark brown/purple. Causality: Sodium thiosulfate reduces any byproduct I₂ to colorless I⁻, simplifying purification.

-

Saturated sodium bicarbonate solution (~30 mL) to neutralize any residual acid.

-

Brine (~30 mL) to remove the bulk of the water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes. The final product, this compound, should be a colorless to light yellow liquid or low-melting solid.[7]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Hazards: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. Use it immediately in solution.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-Amino-1,4-bis(trifluoromethyl)benzene is a robust and highly effective method. By carefully controlling the reaction temperature during diazotization and following a systematic work-up procedure, researchers can reliably obtain this valuable building block in good yield and high purity. This guide provides the necessary technical detail and scientific rationale to empower chemists in pharmaceutical and materials science research to successfully synthesize this key intermediate for their discovery programs.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Aladdin Scientific. 1-Iodo-3,5-bis(trifluoromethyl)benzene. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Boosting Synthesis: The Role of 1-Iodo-3,5-bis(trifluoromethyl)benzene. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Advanced Material Synthesis: Utilizing 1-Iodo-3,5-bis(trifluoromethyl)benzene. [Link]

Sources

A Comprehensive Technical Guide to 2-Iodo-1,4-bis(trifluoromethyl)benzene

Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable building blocks. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can profoundly modulate a molecule's physicochemical and biological properties. This guide provides an in-depth examination of 2-Iodo-1,4-bis(trifluoromethyl)benzene, a key synthetic intermediate whose unique structural features—two potent electron-withdrawing trifluoromethyl groups and a reactive carbon-iodine bond—make it a valuable reagent for researchers, particularly those in drug development. This document will delve into its core physicochemical properties, spectral characteristics, reactivity, safety protocols, and applications, offering field-proven insights grounded in authoritative data.

Molecular Identity and Structural Characteristics

This compound is an aromatic compound distinguished by a benzene ring substituted with one iodine atom and two trifluoromethyl groups. These substituents dictate its chemical behavior and utility.

-

IUPAC Name: this compound

-

Synonyms: 2,5-Bis(trifluoromethyl)iodobenzene[1]

-

Molecular Formula: C₈H₃F₆I[4]

-

Molecular Weight: 340.01 g/mol [4]

The arrangement of these groups on the benzene ring is crucial for its reactivity. The iodine atom serves as an excellent leaving group in a multitude of cross-coupling reactions, while the trifluoromethyl groups influence the electronic landscape of the aromatic ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in synthetic protocols. The data for this compound are summarized below, with values for related isomers and parent compounds provided for context where direct data is unavailable.

| Property | Value / Observation | Source |

| Physical State | Liquid at ambient temperature. | [1] |

| Molecular Weight | 340.01 g/mol | [4] |

| Boiling Point | Data not available. For comparison, 1-Iodo-3,5-bis(trifluoromethyl)benzene has a bp of 59-61 °C at 10 mmHg. | [5] |

| Density | Data not available. For comparison, 1-Iodo-3,5-bis(trifluoromethyl)benzene has a density of 1.919 g/mL at 25 °C. | [5] |

| Solubility | Expected to have very low solubility in water but good solubility in nonpolar organic solvents like toluene, benzene, and dichloromethane, typical for fluorinated aromatic compounds. | [6] |

| Refractive Index | Data not available. For comparison, 1-Iodo-3,5-bis(trifluoromethyl)benzene has a refractive index (n20/D) of 1.463. | [5] |

Expert Insights: The two trifluoromethyl groups significantly increase the molecule's lipophilicity and nonpolar character.[6][7] This is a key consideration for solvent selection in reactions and purification processes (e.g., extraction and chromatography). Its expected high density is characteristic of iodinated and polyfluorinated aromatic compounds. While the boiling point is not documented, its high molecular weight suggests it is not highly volatile under standard conditions.

Spectral Data for Characterization

Unambiguous characterization of this compound relies on standard analytical techniques. While specific spectral data is proprietary to suppliers, the expected spectroscopic signatures are well-understood.

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: This is the most definitive technique for this compound. It would show two distinct singlets (or complex patterns if coupling exists) corresponding to the two chemically non-equivalent -CF3 groups. For the parent compound, 1,4-bis(trifluoromethyl)benzene, a single sharp peak is observed around δ -63.3 ppm.[8]

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, showing a prominent molecular ion peak at m/z 340.

-

Chromatographic Data (HPLC, LC-MS): Suppliers typically provide chromatographic data to confirm the purity of the compound.[2][3]

Causality Behind Experimental Choices: In a drug development setting, confirming the identity and purity of starting materials like this is non-negotiable. ¹⁹F NMR is particularly powerful because of its high sensitivity and the wide chemical shift range, which makes it easy to identify and quantify fluorine-containing species, even in complex mixtures. LC-MS is routinely used to ensure that the material meets the stringent purity requirements (>98%) for use in regulated synthesis.

Reactivity, Stability, and Synthetic Utility

The synthetic value of this compound stems from the interplay between its two key functional components.

Role of the Trifluoromethyl Groups: The -CF3 group is a strong electron-withdrawing substituent.[7] This has several consequences:

-

Electronic Modulation: It deactivates the aromatic ring towards electrophilic substitution.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes like cytochrome P450.[7] This property is highly sought after in drug design to enhance a candidate's half-life.[7][9]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.[7][10]

Role of the Aryl Iodide: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group.[7] This renders the compound an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[7][11]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stability and Incompatibilities:

-

Stability: The compound is generally stable under normal storage conditions. However, like many aryl iodides, it can be sensitive to light.[12]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[12][13]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[12][13]

Safety, Handling, and First Aid Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data from structurally similar compounds, this compound must be handled with appropriate care.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (Category 2).[12]

-

Eye Irritation: Causes serious eye irritation (Category 2).[12][14]

-

Respiratory Irritation: May cause respiratory irritation.[15][16]

Self-Validating Safety Workflow: A robust safety protocol involves a multi-layered approach from procurement to disposal. The following workflow is mandatory when handling this reagent.

Caption: Mandatory workflow for the safe handling of this compound.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][15]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[12][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention.[13][16]

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

To demonstrate the synthetic utility of this reagent, the following section outlines a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Objective: To couple this compound with an arylboronic acid to form a biaryl product.

Methodology:

-

Reactor Setup: A dry Schlenk flask or round-bottom flask is equipped with a magnetic stir bar and a condenser. The system is flushed with an inert gas (Nitrogen or Argon).

-

Reagent Addition: The following are added to the flask under an inert atmosphere:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

An appropriate solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)

-

-

Reaction Execution: The reaction mixture is heated (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS to confirm the consumption of the starting aryl iodide.

-

Workup: Upon completion, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- BLDpharm. 328-92-7 | this compound.

- Beilstein Journals.

- The Royal Society of Chemistry.

- Ambeed. 328-92-7 | this compound.

- Fisher Scientific.

- Sigma-Aldrich.

- Sigma-Aldrich.

- ChemicalBook. 1,4-Bis(trifluoromethyl)-benzene synthesis.

- Chemspace. This compound.

- Cheméo. Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1).

- Thermo Fisher Scientific.

- Fisher Scientific.

- Benchchem. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene.

- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene.

- ChemicalBook. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0).

- Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8).

- ChemScene. 13055-62-4 | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene.

- Sigma-Aldrich. 1-Iodo-3,5-bis(trifluoromethyl)benzene 98%.

- Pharmaffiliates. CAS No : 328-92-7 | Product Name : this compound.

- MDPI. Fluorine in drug discovery: Role, design and case studies.

- Solubility of Things. 1,2-bis(trifluoromethyl)benzene.

- Sigma-Aldrich. This compound | 328-92-7.

- PubChem. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993.

- ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.

- Wikipedia. (Bis(trifluoroacetoxy)iodo)benzene.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Journal of Biomedical Research & Environmental Sciences.

- Synlett. Iodosobenzene bis(trifluoroacetate), bis(trifluoroacetoxy)iodobenzene, PIFA.

- Molecules. Easy Preparation of [Bis(trifluoroacetoxy)

- Sigma-Aldrich. 1,4-Bis(trifluoromethyl)benzene 98%.

- PubChem. 1-Iodo-3,5-bis(trifluoromethyl)benzene | C8H3F6I | CID 630970.

- ChemicalBook. 1-iodo-2,4-bis(trifluoromethyl)benzene.

- Wikipedia. Trifluorotoluene.

- SynHet. 1-Iodo-3,5-bis(trifluoromethyl)benzene.

Sources

- 1. This compound - C8H3F6I | CSSB00000042969 [chem-space.com]

- 2. 328-92-7|this compound|BLD Pharm [bldpharm.com]

- 3. 328-92-7|this compound| Ambeed [ambeed.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3,5-双(三氟甲基)碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | 13055-62-4 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. jelsciences.com [jelsciences.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Structural Analysis of 2-Iodo-1,4-bis(trifluoromethyl)benzene

Abstract

2-Iodo-1,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a reactive iodido group and two strongly electron-withdrawing trifluoromethyl (CF₃) groups—positions it as a highly valuable synthetic building block. The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the carbon-iodine bond serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Given its role as a critical intermediate, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of research outcomes. This technical guide provides a multi-faceted strategy for the comprehensive structural elucidation of this compound, grounded in field-proven analytical methodologies. We will explore the synergistic application of mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, presenting not just protocols, but the causal reasoning behind their deployment in a validated analytical workflow.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine, render it a potent electron-withdrawing group. This profoundly influences the acidity and basicity of nearby functional groups, altering a molecule's pKa and, consequently, its physiological absorption and distribution.[2] Furthermore, the CF₃ group significantly increases lipophilicity, which can enhance a drug candidate's ability to cross cellular membranes.[3][4] Perhaps most critically, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, a property that can extend the pharmacokinetic half-life of a therapeutic agent.[3][5]

Aryl Iodides as Versatile Synthetic Precursors

Aryl iodides are premier intermediates in organic synthesis due to the nature of the carbon-iodine (C-I) bond. It is the longest and weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group.[3] This inherent reactivity makes aryl iodides ideal substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods are fundamental pillars of modern synthesis, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]

Profile of this compound: A Key Intermediate

This compound (CAS No. 328-92-7) combines these two powerful features.[6] The molecule provides a scaffold with two metabolically robust, electron-withdrawing CF₃ groups while presenting a reactive C-I bond for further molecular elaboration. This makes it an exemplary building block for creating novel pharmaceutical candidates and advanced organic materials. The following guide establishes a rigorous framework for confirming its precise structure.

Physicochemical Properties and Safety Protocols

Before commencing any analytical work, a thorough understanding of the compound's properties and safe handling procedures is essential.

Summary of Properties

| Property | Value | Reference |

| CAS Number | 328-92-7 | [6] |

| Molecular Formula | C₈H₃F₆I | [6] |

| Molecular Weight | 340.01 g/mol | [6] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | ~154-155 °C (for 1,2-diiodo-4,5-bis(trifluoromethyl)benzene) | |

| Density | ~1.607 g/cm³ (for a related isomer) |

Note: Specific physical data for the 2-iodo-1,4-bis isomer is not widely published. Data from closely related isomers should be used as an estimation, and experimental determination is recommended.

Handling and Safety

Based on safety data sheets for analogous trifluoromethylated and iodinated benzene derivatives, this compound should be handled with appropriate care.

-

Hazards: Assumed to be a flammable liquid and vapor. It is expected to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Analytical Workflow for Structural Elucidation

A multi-technique approach is necessary to build a self-validating dossier of structural evidence. Each technique provides a unique and complementary piece of the puzzle, moving from initial confirmation of mass to the definitive three-dimensional arrangement of atoms.

Caption: Integrated workflow for structural validation.

Primary Confirmation: Mass Spectrometry (MS)

-

Causality: The first step is to confirm that the material has the correct molecular weight and, by extension, the correct elemental formula. High-resolution mass spectrometry (HRMS) is the ideal choice as it provides a highly accurate mass measurement, which can definitively confirm the elemental composition.

-

Experimental Protocol (GC-MS Example):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with an electron ionization (EI) source.

-

Use a standard non-polar column (e.g., DB-5) with a temperature gradient from 50 °C to 250 °C.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

-

Expected Data & Interpretation:

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 340, corresponding to the molecular formula C₈H₃F₆I.

-

Fragmentation: The EI spectrum of the related compound, 1-iodo-4-(trifluoromethyl)benzene, shows major peaks at m/z 145 ([M-I]⁺) and 272 (M⁺).[9][10] For this compound, characteristic fragments would be expected from the loss of the iodine atom ([M-I]⁺ at m/z 213) and trifluoromethyl groups ([M-CF₃]⁺ at m/z 271).

-

Connectivity and Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this specific compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential to map out the entire structure and confirm the substitution pattern.

-

Experimental Protocol:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate standard if quantitative analysis is needed.[11]

-

-

Data Interpretation:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Rationale |

| ¹H | 7.5 - 8.5 | 3 distinct signals: doublet, doublet, and singlet (or narrow doublet) | The three aromatic protons are in unique chemical environments due to the asymmetrical substitution. Their splitting patterns will reveal their relative positions. |

| ¹³C | 120 - 140 (Aromatic) | 8 distinct signals. Carbons bonded to CF₃ will appear as quartets (¹JCF). Other carbons may show smaller couplings (²JCF, ³JCF). | The molecule has eight unique carbon atoms. The large one-bond C-F coupling is a definitive indicator for the carbons bearing the CF₃ groups.[12] |

| ¹⁹F | -60 to -65 | 2 distinct singlets (or finely coupled multiplets) of equal integration. | The two CF₃ groups are chemically non-equivalent and should therefore appear as separate signals. The reference standard for ¹⁹F NMR is often benzotrifluoride (-63.7 ppm) or 1,4-bis(trifluoromethyl)benzene (-63.3 ppm).[11][12][13] |

Definitive 3D Structure Determination: Single-Crystal X-ray Crystallography

-

Causality: While NMR defines atomic connectivity, X-ray crystallography provides the unambiguous, three-dimensional coordinates of each atom in the solid state. It is the gold standard for absolute structure proof, revealing precise bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

Experimental Workflow

Caption: Step-by-step workflow for X-ray crystallography.

Protocol: From Crystallization to Structure Refinement

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indicator of high sample purity.

-

Method: Slow evaporation is often effective. Dissolve the compound in a minimum amount of a suitable solvent (e.g., hexane, ethanol, or a mixture). Loosely cover the vial and allow the solvent to evaporate over several days at room temperature.

-

Causality: Slow crystal growth allows molecules to pack in a highly ordered, repeating lattice, which is required for sharp diffraction. Rapid precipitation leads to amorphous material or poorly ordered microcrystals.

-

-

Data Collection: Mount a suitable crystal (typically >10 µm) on a goniometer and place it in the cold stream of a diffractometer.[14] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit with the experimental data.

Analysis of Structure: Intermolecular Interactions

The refined crystal structure will not only confirm the intramolecular bond lengths and angles but also reveal how the molecules pack. For iodinated organic compounds, specific non-covalent interactions are expected:

-

Halogen Bonding: The iodine atom has an electropositive region (σ-hole) opposite the C-I bond, which can interact favorably with electron-rich atoms on neighboring molecules. Look for short I···O, I···N, or even I···F contacts.

-

C-H···I/F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic protons and the electronegative iodine or fluorine atoms can play a significant role in stabilizing the crystal packing.[15][16]

-

π-π Stacking: The aromatic rings may stack in parallel or slipped-parallel arrangements, contributing to lattice stability.[15]

Conclusion: A Validated Approach to Structural Integrity

The structural elucidation of a critical synthetic intermediate like this compound demands a rigorous, multi-technique approach. Mass spectrometry provides the initial, rapid confirmation of molecular weight. Multinuclear NMR spectroscopy then delivers an unambiguous map of atomic connectivity and the compound's unique electronic environment. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive proof of the three-dimensional structure and offering insights into solid-state packing forces. By synergistically applying these methods, researchers and drug development professionals can proceed with absolute confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Beilstein Journals. (n.d.). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Visible-Light-Promoted Metal-Free Aerobic Oxidative Trifluoromethylation of Aldehydes with CF3SiMe3. Retrieved from [Link]

-

National Institutes of Health. (2015). Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

ResearchGate. (2015). Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). (Bis(trifluoroacetoxy)iodo)benzene. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]

- PubChem. (n.d.). Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3111117

-

NIST. (n.d.). Benzene, 1,4-bis(trifluoromethyl)-. Retrieved from [Link]

-

ResearchGate. (2009). 1,4-Bis(iodomethyl)benzene. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | 13055-62-4 | Benchchem [benchchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-iodo-4-(trifluoromethyl)- [webbook.nist.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Iodo-1,4-bis(trifluoromethyl)benzene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS No. 328-92-7), a key intermediate in the synthesis of various high-value chemical entities in the pharmaceutical and agrochemical industries.[1] The strategic placement of the iodine atom and two trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable building block for drug development professionals.[1] This guide is designed to offer researchers and scientists a detailed analysis of the expected spectroscopic signature of this compound, enabling its unambiguous identification and characterization.

The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of an iodo group provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of additional molecular complexity. A thorough understanding of the spectroscopic characteristics of this compound is therefore paramount for its effective utilization in synthetic chemistry.

Molecular Structure and Isomerism

This compound possesses a simple yet distinct substitution pattern on the aromatic ring. The trifluoromethyl groups are situated in a para-relationship, while the iodine atom is ortho to one of the trifluoromethyl groups. This arrangement dictates the symmetry of the molecule and, consequently, the appearance of its NMR spectra.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl groups and the iodine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | d | JH3-H5 ≈ 1-2 Hz |

| H-5 | 7.6 - 7.8 | dd | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 1-2 Hz |

| H-6 | 7.4 - 7.6 | d | JH6-H5 ≈ 8-9 Hz |

Predictions are based on the analysis of related compounds such as 1,4-bis(trifluoromethyl)benzene, which shows a singlet at approximately 7.80 ppm for its four equivalent protons. The introduction of the iodine atom breaks this symmetry and induces the expected splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the influence of the fluorine atoms, the signals for the carbons bearing the trifluoromethyl groups and the carbons in their vicinity will exhibit characteristic quartet splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 130 - 135 | q | ¹JCF ≈ 30-35 Hz |

| C-2 | 95 - 105 | s | - |

| C-3 | 135 - 140 | q | ³JCF ≈ 4-6 Hz |

| C-4 | 130 - 135 | q | ¹JCF ≈ 30-35 Hz |

| C-5 | 125 - 130 | m | - |

| C-6 | 128 - 133 | m | - |

| CF₃ (at C-1) | 120 - 125 | q | ¹JCF ≈ 270-275 Hz |

| CF₃ (at C-4) | 120 - 125 | q | ¹JCF ≈ 270-275 Hz |

The predicted chemical shifts and coupling constants are extrapolated from data for similar structures like 1,4-bis(trifluoromethyl)benzene, which exhibits a quartet for the trifluoromethyl carbons around 123.4 ppm with a ¹JCF of approximately 273.7 Hz and a quartet for the aromatic carbons attached to the CF₃ groups around 134.0 ppm with a ²JCF of about 33.3 Hz.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, two distinct singlets are expected for the two non-equivalent trifluoromethyl groups. The chemical shifts will be influenced by their position relative to the iodine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ (at C-1) | -60 to -62 | s |

| CF₃ (at C-4) | -63 to -65 | s |

The chemical shifts are referenced to CFCl₃. The ¹⁹F NMR spectrum of the related 1,4-bis(trifluoromethyl)benzene shows a single sharp singlet at approximately -63.3 ppm.[2] The introduction of the ortho-iodo substituent is expected to cause a downfield shift for the adjacent CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₃F₆I), the molecular weight is 340.01 g/mol .[1][3]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 340. Key fragmentation pathways would likely involve the loss of an iodine atom, a trifluoromethyl group, or fluorine atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 340 | [M]⁺ |

| 213 | [M - I]⁺ |

| 271 | [M - CF₃]⁺ |

| 145 | [C₆H₄F]⁺ or [C₆H₃I - I]⁺ |

The fragmentation pattern of the isomeric 1-iodo-4-(trifluoromethyl)benzene shows a molecular ion at m/z 272 and a base peak at m/z 145, corresponding to the loss of the iodine atom.[4] A similar loss of iodine would be expected for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl groups.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1350 - 1100 | C-F stretching (strong) |

| 850 - 750 | C-H out-of-plane bending |

| ~550 | C-I stretching |

The IR spectrum of 1-iodo-2-(trifluoromethyl)benzene shows strong C-F stretching bands in the 1300-1100 cm⁻¹ region, which is characteristic of trifluoromethyl groups.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence, often without proton decoupling.

-

Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0.0 ppm).

-

Figure 2: General workflow for NMR data acquisition and processing.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film between two salt plates (e.g., NaCl or KBr) for a liquid sample, or as a KBr pellet for a solid sample. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The outlined experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. As with any analytical endeavor, careful experimental execution and data interpretation are crucial for achieving accurate and reliable results.

References

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Copper-Catalyzed Decarboxylative Trifluoromethylation of Alkenyl Halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9879, Benzene, 1-iodo-2-(trifluoromethyl)-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information - Rhodium-Catalyzed Trimerization of Fluoroalkylated Alkynes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with a Ylide-Based Trifluoromethylating Reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). supporting Information - A Highly Efficient and General Method for the Synthesis of (E)-Vinyl Sulfones and β-Keto Sulfones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9928, Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dutasteride-impurities. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 328-92-7 | Product Name : this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Iodo-1,4-bis(trifluoromethyl)benzene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with an iodine atom and two trifluoromethyl groups, imparts unique chemical properties that make it a valuable synthetic intermediate. The electron-withdrawing nature of the two trifluoromethyl groups influences the reactivity of the aryl iodide, making it a key building block in the synthesis of complex molecules, most notably as a crucial precursor to the pharmaceutical agent Dutasteride. This guide provides a comprehensive overview of the history, synthesis, and key applications of this important chemical entity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value |

| CAS Number | 328-92-7 |

| Molecular Formula | C₈H₃F₆I |

| Molecular Weight | 340.01 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | 185.0 ± 40.0 °C (Predicted) |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) |

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling constants between the aromatic protons. |

| ¹³C NMR | Signals for the aromatic carbons would be observed, with the carbon bearing the iodine atom being significantly deshielded. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups would be expected. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic ring. |

| Mass Spec. | The molecular ion peak (M+) would be observed at m/z = 340, along with characteristic fragmentation patterns. |

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the development of the drug Dutasteride, a potent inhibitor of both type I and type II 5α-reductase used in the treatment of benign prostatic hyperplasia (BPH). The initial synthesis and utility of this iodo-compound as a key building block for Dutasteride were detailed in patents filed by Glaxo Inc. in the mid-1990s, such as U.S. Patent 5,565,467.[1][2]

While this patent establishes its significance as a pharmaceutical intermediate, the very first synthesis of this compound as a distinct chemical entity is not prominently documented in readily accessible primary literature. Its emergence in the chemical literature appears to be driven by its practical application in drug discovery rather than as a subject of fundamental synthetic exploration. The synthetic route to this compound, however, relies on well-established chemical transformations.

Synthetic Pathway and Experimental Protocols

The most logical and industrially relevant synthetic route to this compound is a three-step process commencing with the commercially available 1,4-bis(trifluoromethyl)benzene. This pathway involves nitration, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer-type diazotization and iodination.

Caption: Synthetic pathway for this compound.

Step 1: Nitration of 1,4-Bis(trifluoromethyl)benzene

The initial step involves the electrophilic aromatic substitution of 1,4-bis(trifluoromethyl)benzene to introduce a nitro group. The two trifluoromethyl groups are strongly deactivating and meta-directing. However, due to the symmetrical nature of the starting material, nitration occurs at one of the four equivalent positions, leading to the formation of 2,5-bis(trifluoromethyl)nitrobenzene.

Experimental Protocol:

A process for producing 2,5-bis(trifluoromethyl)nitrobenzene involves nitrating 1,4-bis(trifluoromethyl)benzene with nitric acid in a solvent containing sulfuric acid (91-100 mass%) or fuming sulfuric acid (up to 20 mass% SO₃).[3] In a typical procedure, 1,4-bis(trifluoromethyl)benzene is added to a mixture of the solvent and nitric acid. For instance, 1,4-bis(trifluoromethyl)benzene can be added dropwise or in portions to the mixed acid solution.[3]

In one example, 214 parts by mass of 1,4-bis(trifluoromethyl)benzene were added dropwise over 2 hours to a mixture of 257 parts by mass of 96 mass% sulfuric acid and 126 parts by mass of 61 mass% nitric acid, while maintaining the temperature between 30 and 40°C. The mixture was then stirred at the same temperature for 5 hours. After the reaction, the mixture was poured into water, and the organic layer was separated, washed, and distilled to yield 2,5-bis(trifluoromethyl)nitrobenzene.[3]

Step 2: Reduction of 2,5-Bis(trifluoromethyl)nitrobenzene

The nitro group of 2,5-bis(trifluoromethyl)nitrobenzene is then reduced to a primary amine to yield 2,5-bis(trifluoromethyl)aniline. This transformation is commonly achieved through catalytic hydrogenation.

Experimental Protocol:

In an autoclave, a Raney Nickel catalyst (e.g., 1.05 g) and a solvent such as isopropanol (100 ml) are introduced. 2,5-bis(trifluoromethyl)nitrobenzene (10.0 g) is then added. The autoclave is pressurized with hydrogen gas to 5 kg/cm ² with stirring, and the temperature is raised to 70°C. The reaction is carried out at a temperature between 70 and 90°C for approximately 8 hours. After cooling to room temperature and venting the hydrogen gas, the catalyst is removed by filtration and washed with the solvent. The solvent is then concentrated under reduced pressure to afford 2,5-bis(trifluoromethyl)aniline.[4]

Step 3: Diazotization and Iodination of 2,5-Bis(trifluoromethyl)aniline

The final step is the conversion of the amino group of 2,5-bis(trifluoromethyl)aniline to an iodo group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion.

Experimental Protocol:

A general procedure for the diazotization of an aniline involves dissolving the aniline in a mixture of a strong mineral acid (like sulfuric or hydrochloric acid) and water, and then cooling the solution to 0-5°C. A solution of sodium nitrite in cold water is then added dropwise, maintaining the low temperature, to form the diazonium salt.[5]

For the iodination step, a solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution. The reaction mixture is often allowed to warm to room temperature to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide. The product can then be extracted with an organic solvent, washed to remove any remaining iodine (e.g., with a sodium thiosulfate solution), dried, and purified, typically by distillation or chromatography.[5]

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Dutasteride.[6] In the synthesis of Dutasteride, the iodo-compound undergoes a coupling reaction with a steroid-based carboxamide in the presence of a copper catalyst.[6]

Beyond its role in the synthesis of Dutasteride, this compound is a versatile building block in organic synthesis. The carbon-iodine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of the 2,5-bis(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the development of new pharmaceutical candidates and functional materials where the presence of trifluoromethyl groups can enhance properties such as metabolic stability, lipophilicity, and thermal stability.

Conclusion

This compound, while not having a storied history of discovery in its own right, has become an indispensable reagent in modern pharmaceutical synthesis. Its efficient, multi-step synthesis from readily available starting materials and its crucial role in the production of Dutasteride highlight its importance. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the creation of novel and complex molecules.

References

- U.S.

- European Patent EP 2238152 B1, "Processes for preparation of dutasteride," Issued February 18, 2015.

- World Intellectual Property Organization Patent WO 2007/120263 A2, "Preparation of dutasteride," Published October 26, 2007.

- European Patent EP 1468983 A1, "Process for producing 2,5-bis(trifluoromethyl)nitrobenzene," Published October 20, 2004.

- BenchChem, "Application Notes and Protocols: Diazotization of Anilines for Iodin

- U.S. Patent 6,930,214 B2, "Process for producing 2,5-bis(trifluoromethyl)nitrobenzene," Issued August 16, 2005.

Sources

- 1. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]

- 2. US5565467A - Androstenone derivative - Google Patents [patents.google.com]

- 3. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 4. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. EP2648700A1 - Pharmaceutical composition comprising dutasteride - Google Patents [patents.google.com]

A Technical Guide to the Thermal Stability Assessment of 2-Iodo-1,4-bis(trifluoromethyl)benzene

Introduction: The Need for Thermal Characterization

2-Iodo-1,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of the 1,4-bis(trifluoromethyl)phenyl moiety in pharmaceuticals and advanced materials. The presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive carbon-iodine bond imparts unique chemical properties. However, these same features necessitate a thorough understanding of the compound's thermal stability. Thermal instability can pose significant safety risks, including energetic decomposition and the release of hazardous substances. Furthermore, it can adversely affect reaction yields, product purity, and long-term storage viability.

This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will explore the theoretical underpinnings of its stability, present a robust experimental workflow for its characterization using standard thermoanalytical techniques, and offer guidance on interpreting the resulting data to ensure safe handling and optimal application in research and development.

Theoretical Framework: Analyzing Molecular Structure and Bond Strengths

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the strength of its covalent bonds. In this compound, the key to understanding its thermal liability lies in the carbon-iodine (C–I) bond.

The Carbon-Iodine Bond: The Weakest Link

The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically, forming two radical species.[1] It is a direct measure of bond strength. For aryl halides, the BDE of the carbon-halogen bond follows a clear trend: Ar-F > Ar-Cl > Ar-Br > Ar-I.[2] This trend is attributed to the decreasingly effective orbital overlap between the carbon atom of the benzene ring and the progressively larger halogen atom.[2] The C–I bond is the longest and weakest among the aryl halides, making it the most probable site for initial thermal decomposition.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

| Phenyl-H | ~113 |

| Phenyl-CF₃ | ~125 |

| Phenyl-Cl | ~97 |

| Phenyl-Br | ~84 |

| Phenyl-I | ~67 [2] |

Table 1: Comparison of typical bond dissociation energies (BDEs) for bonds on a phenyl ring. The C-I bond is demonstrably the weakest, indicating it as the likely point of initial thermal cleavage.

The Influence of Trifluoromethyl Substituents

The two trifluoromethyl (-CF₃) groups exert a powerful electron-withdrawing effect on the aromatic ring. This electronic influence can affect the adjacent C–I bond. Research on related structures, such as anilinium iodide salts, has suggested that strong electron-withdrawing groups on the aryl ring can promote thermal degradation.[3] This implies that the -CF₃ groups may further weaken the already labile C–I bond, potentially lowering the decomposition temperature compared to iodobenzene itself. Conversely, the incorporation of fluorine atoms is a well-established strategy for enhancing the overall thermal stability of materials.[4] Therefore, a precise experimental determination is crucial to quantify the net effect of these competing influences.

The most probable initial step in the thermal decomposition of this compound is the homolytic cleavage of the C–I bond.

Figure 1: Proposed initial step of thermal decomposition via C-I bond homolysis.

Experimental Workflow for Thermal Stability Assessment

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal stability profile. TGA quantifies mass changes with temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal events, distinguishing between physical transitions (like melting) and chemical reactions (like decomposition).[5][6]

Figure 2: Logical workflow for comprehensive thermal stability characterization.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This is the primary technique for determining the temperature at which a material begins to decompose.

Objective: To determine the onset temperature of decomposition (T_onset) and quantify mass loss during thermal degradation.

Methodology:

-

Instrument Calibration: Perform routine weight and temperature calibrations according to the instrument manufacturer's specifications. A certified reference material is typically used.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended).

-

Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, which is a different chemical process from thermal decomposition.[8]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before analysis.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.[7]

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

The onset temperature (T_onset) is determined as the temperature at which significant mass loss begins. This is often calculated by the instrument software at the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Record the total mass loss percentage corresponding to the decomposition step(s).

-

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It detects endothermic events (like melting) and exothermic events (like decomposition), providing critical information about the energy released.

Objective: To identify the melting point, detect exothermic decomposition, and quantify the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Perform temperature and enthalpy calibrations using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is essential to contain any volatile decomposition products and prevent evaporation before decomposition.

-

Atmosphere and Flow Rate: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 3 minutes.

-

Ramp the temperature from 25°C to a temperature approximately 50°C above the T_onset determined by TGA, at a heating rate of 10°C/min. It is crucial not to heat to excessively high temperatures to avoid damaging the instrument with a highly energetic decomposition.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (T_melt) .

-

Identify any sharp, exothermic peaks occurring at higher temperatures. A sharp exotherm following the melt is a strong indicator of decomposition.

-

Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔH_decomp) in J/g. A large enthalpy of decomposition indicates a significant safety hazard.

-

Anticipated Data and Interpretation

Executing the protocols above will yield quantitative data essential for a complete thermal stability profile.

| Parameter | Analytical Technique | Description | Significance |

| T_onset | TGA | Temperature at which significant mass loss begins. | Defines the upper limit for the material's thermal stability.[5] |

| % Mass Loss | TGA | The percentage of mass lost during a decomposition step. | Helps in elucidating the decomposition pathway by comparing to theoretical losses. |

| T_melt | DSC | Temperature of the peak of the melting endotherm. | A key physical property; decomposition must occur above this temperature.[10] |

| T_decomp (peak) | DSC | Temperature of the peak of the decomposition exotherm. | Indicates the temperature of the maximum rate of decomposition. |

| ΔH_decomp | DSC | Energy released during decomposition (area of the exotherm).[10] | A critical safety parameter. High values (>200 J/g) suggest a potential for thermal runaway. |

Table 2: Key parameters obtained from TGA and DSC analysis and their importance in assessing thermal stability.

A significant exothermic event detected by DSC, especially when occurring close to the melting point or the TGA onset temperature, is a clear warning of a potential thermal hazard. This information is paramount for defining safe operating temperatures for reactions and for establishing appropriate storage conditions.

Safe Handling and Storage Recommendations

Based on the chemical nature of the compound and safety data for structurally similar molecules, the following precautions are recommended:

-

Avoid Heat: Keep the compound away from heat, sparks, open flames, and hot surfaces.[11] Vapors may form explosive mixtures with air upon intense warming.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] The recommended storage temperature should be well below the experimentally determined T_onset.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.[14]

Conclusion

References

- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem.

- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.

- ResearchGate. (n.d.). TGA analysis for the degradation of anilinium iodide salts, supporting the role of electron-withdrawing aryl substituents in promoting thermal degradation.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2024).

- ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.

- Fisher Scientific. (2023).

- AIP Publishing. (1980). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. The Journal of Chemical Physics.

- Thermo Fisher Scientific. (2023).

- Chevron Phillips Chemical. (n.d.).

- ResearchGate. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.

- Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.

- Organ, M. G., et al. (2016). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.

- Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia.

- Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek.

- ACS Publications. (2015). Molecular Electronic Effects on the Thermal Grafting of Aryl Iodides to TiO2 Surfaces.

- ResearchGate. (n.d.). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene 98%. Sigma-Aldrich.

- PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. PubChem.

- Pharmaffiliates. (n.d.). CAS No : 328-92-7 | Product Name : this compound.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). Cheméo.

- Open Access Journals. (2023).

- ChemScene. (n.d.). 13055-62-4 | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene. ChemScene.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- Angene. (n.d.). The Role of 1-Iodo-4-(trifluoromethoxy)

- Sigma-Aldrich. (n.d.). 4-Iodobenzotrifluoride 97%. Sigma-Aldrich.

- NIH. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. NIH.

- Semantic Scholar. (1965). The Kinetics of Thermal Decomposition of Benzene in a Flow System. Semantic Scholar.

- Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo.

- Fisher Scientific. (n.d.). 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific. Fisher Scientific.

Sources

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry Analysis [intertek.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 3,5-双(三氟甲基)碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 2-Iodo-1,4-bis(trifluoromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Iodo-1,4-bis(trifluoromethyl)benzene